3-Benzyl-2-(benzylamino)-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide
Description
3-Benzyl-2-(benzylamino)-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide is a cationic thiazolium derivative characterized by a benzyl group at position 3, a benzylamino substituent at position 2, and a 4-methylphenyl group at position 3. The bromide counterion stabilizes the positively charged thiazolium ring.
Properties
IUPAC Name |
N,3-dibenzyl-4-(4-methylphenyl)-1,3-thiazol-3-ium-2-amine;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2S.BrH/c1-19-12-14-22(15-13-19)23-18-27-24(25-16-20-8-4-2-5-9-20)26(23)17-21-10-6-3-7-11-21;/h2-15,18H,16-17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBHRTVIOLNJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=[N+]2CC3=CC=CC=C3)NCC4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzyl-2-(benzylamino)-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide is a thiazolium salt that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of benzyl and 4-methylphenyl groups enhances its lipophilicity, potentially affecting its pharmacokinetics and bioavailability.
Biological Activity Overview
The biological activities of thiazole derivatives are well-documented, with various studies highlighting their potential as:
- Antimicrobial agents
- Anticancer compounds
- Antioxidants
- Enzyme inhibitors
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. A study indicated that compounds with similar structures exhibited activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For instance, a related compound was found to exhibit cytotoxic effects on Jurkat and A-431 cell lines with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Antioxidant Properties
The antioxidant capacity of thiazole compounds is often linked to their ability to scavenge free radicals. A derivative of this compound was evaluated for its free radical scavenging activity and showed promising results comparable to established antioxidants .
The mechanisms underlying the biological activities of thiazole derivatives often involve:
- Inhibition of enzyme activity : Many thiazoles act as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced oxidative stress and inflammation .
- Induction of apoptosis : Compounds have been shown to trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways .
Case Studies
- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus. The results indicated that certain derivatives had MIC values comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
- Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that specific thiazole derivatives exhibited significant cytotoxicity, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry analysis .
Data Tables
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents: The target compound’s benzyl and 4-methylphenyl groups contrast with analogues featuring tert-butyl (CAS 849066-36-0) or allylamino (CAS 1274903-95-5) groups.
- Electron-Withdrawing Groups : Compounds like CAS 849066-36-0 with trifluoromethyl groups exhibit increased stability under acidic conditions due to electron withdrawal, whereas the target compound’s methylphenyl group is electron-donating, which may reduce oxidative stability .
- Biological Relevance : MTT () is a benchmark for tetrazolium-based bioactivity, but thiazolium salts like the target compound may exhibit distinct mechanisms due to their cationic nature and substituent-driven interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
